2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one

Description

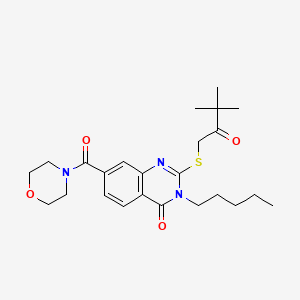

Chemical Structure and Key Features:

The compound 2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative with three distinct substituents:

- Position 2: A 3,3-dimethyl-2-oxobutylthio group, which introduces steric bulk and a ketone functionality that may influence reactivity or binding interactions.

- Position 7: A morpholine-4-carbonyl group, enhancing solubility and providing hydrogen-bonding capacity due to the morpholine ring’s oxygen and nitrogen atoms .

Molecular Formula: C25H36N4O3S (molecular weight: 472.6 g/mol) .

Properties

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-5-6-7-10-27-22(30)18-9-8-17(21(29)26-11-13-31-14-12-26)15-19(18)25-23(27)32-16-20(28)24(2,3)4/h8-9,15H,5-7,10-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMVHWMZQXJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₂₄N₂O₂S

- Molecular Weight : 336.46 g/mol

- CAS Number : 893412-73-2

The compound features a quinazolinone core, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has shown efficacy against various cancer cell lines. For instance:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 15 µM and 20 µM, respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Mechanism : The antimicrobial action is believed to be due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

- Target Enzymes : The compound has been tested against various enzymes involved in metabolic pathways, showing potential as an inhibitor of dihydrofolate reductase (DHFR), which is critical for DNA synthesis .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the thioether group in this compound may enhance its antimicrobial activity by altering its interaction with microbial membranes.

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Quinazolinones are known for their ability to inhibit various cancer cell lines. A related study on quinazolinone derivatives reported promising results against breast cancer and leukemia cell lines, indicating that modifications at specific positions can enhance cytotoxicity . The incorporation of morpholine and thioether groups could further optimize the compound’s efficacy.

Enzyme Inhibition

Quinazolinones have been explored for their role as enzyme inhibitors, particularly in targeting metalloproteinases involved in cancer metastasis. The specific design of this compound allows it to potentially inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammation and cancer progression .

Neuroprotective Effects

Research has also pointed towards neuroprotective properties associated with quinazolinones. Compounds similar to 2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Synthesis of Novel Materials

The unique chemical structure allows for the synthesis of novel materials with specific properties. For example, the thioether group can be utilized in creating polymers with enhanced thermal stability and mechanical strength. Such materials could find applications in coatings or composites where durability is essential .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives are widely studied for their biological activities, including anticancer, antioxidant, and enzyme-inhibitory properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Bioactivity :

- Position 2 (Thio Group) : Aliphatic thio substituents (e.g., 3,3-dimethyl-2-oxobutylthio in the target compound) generally confer better enzyme-inhibitory activity compared to aromatic thio groups (e.g., benzylthio) .

- Position 7 (Carbonyl Group) : The morpholine-4-carbonyl group in the target compound may improve solubility and target engagement compared to pyrrolidine-1-carbonyl () or unsubstituted analogs .

In contrast, phenyl or fluorophenyl groups () increase aromatic interactions but may reduce metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one?

- Answer : The synthesis of quinazolinone derivatives typically involves multi-step reactions. Key steps include:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with amines or carbonyl reagents, as demonstrated in phosphorus pentaoxide-mediated synthesis .

- Step 2 : Introduction of the thioether group at position 2 using alkyl halides or thiols under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 3 : Functionalization at position 7 with morpholine-4-carbonyl via carbodiimide coupling (e.g., DCC or EDC) .

- Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer :

- ¹H/¹³C-NMR : To confirm substituent positions and connectivity (e.g., morpholine carbonyl at δ ~165 ppm, pentyl chain at δ 0.8–1.6 ppm) .

- IR Spectroscopy : Detection of carbonyl groups (C=O at ~1680 cm⁻¹) and thioether linkages (C-S at ~650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis .

Q. What initial biological assays are suitable for evaluating this compound’s activity?

- Answer :

- Antimicrobial Screening : Follow CLSI guidelines (e.g., disk diffusion or broth microdilution) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of the target compound?

- Answer :

- Catalysts : Use KAl(SO₄)₂·12H₂O for acid-mediated cyclization, improving regioselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Temperature Control : Reflux (70–80°C) for thioether formation vs. room temperature for coupling reactions to avoid side products .

- Data-Driven Adjustments : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2 eq. of morpholine reagent) .

Q. What structure-activity relationships (SAR) are observed with modifications to the 3-pentyl or morpholine-4-carbonyl groups?

- Answer :

- 3-Pentyl Chain :

- Longer chains (e.g., octyl) increase lipophilicity, enhancing membrane permeability but may reduce solubility .

- Shorter chains (e.g., methyl) limit bioavailability due to decreased hydrophobic interactions .

- Morpholine-4-Carbonyl :

- Replacing morpholine with piperidine alters hydrogen-bonding capacity, affecting target binding (e.g., kinase inhibition) .

- Key SAR Table :

| Substituent Modification | Bioactivity Change | Reference |

|---|---|---|

| 3-Pentyl → 3-Octyl | ↑ Cytotoxicity | |

| Morpholine → Piperidine | ↓ Enzyme Inhibition |

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

- Answer :

- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis .

- Assay Standardization : Adhere to CLSI protocols for antimicrobial testing or use identical cell lines/passage numbers in cytotoxicity studies .

- Structural Confirmation : Re-validate stereochemistry and substituent positions using X-ray crystallography or 2D NMR (e.g., NOESY) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or receptors (e.g., EGFR) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .

- ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.